molecular formula C9H11F3N2S B14073502 1-(2-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine

1-(2-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14073502
M. Wt: 236.26 g/mol
InChI Key: QMAOGQIDADPUPR-UHFFFAOYSA-N
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Description

1-(2-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine (CAS: 1805688-39-4) is a fluorinated aromatic hydrazine derivative with the molecular formula C₉H₁₁F₃N₂OS and a molecular weight of 252.26 g/mol. Its structure features a phenyl ring substituted with a 2-ethyl group, a 3-(trifluoromethylthio) group (-SCF₃), and a hydrazine (-NH-NH₂) moiety. This compound is manufactured as a high-purity intermediate (≥98%) for APIs and research, certified under ISO standards .

Properties

Molecular Formula

C9H11F3N2S

Molecular Weight

236.26 g/mol

IUPAC Name

[2-ethyl-3-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C9H11F3N2S/c1-2-6-7(14-13)4-3-5-8(6)15-9(10,11)12/h3-5,14H,2,13H2,1H3

InChI Key

QMAOGQIDADPUPR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1SC(F)(F)F)NN

Origin of Product

United States

Preparation Methods

Reaction of Substituted Haloarenes with Hydrazine

A widely reported strategy for phenylhydrazine synthesis involves the nucleophilic aromatic substitution of halogenated benzene derivatives with hydrazine. For example, 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine is synthesized by reacting 3,4,5-trichlorobenzotrifluoride with hydrazine hydrate in pyridine at 115–120°C for 48 hours, yielding 83% product. Adapting this approach, 1-(2-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine could be synthesized from a suitably substituted chloroarene precursor, such as 2-ethyl-3-(trifluoromethylthio)-1-chlorobenzene , via refluxing with excess hydrazine hydrate in ethanol or pyridine.

Key Parameters :

  • Molar Ratio : A 5:1 excess of hydrazine hydrate to haloarene ensures complete substitution.
  • Solvent : Polar aprotic solvents like pyridine enhance reactivity, while ethanol offers a safer alternative.
  • Temperature : Prolonged heating (24–120 hours) at 50–120°C is typical for such reactions.

Challenges :

  • Regioselectivity : Ensuring substitution occurs exclusively at the desired position requires precise control over reaction conditions.
  • Byproducts : Competing side reactions, such as di-substitution or reduction of the trifluoromethylthio group, must be mitigated.

Grignard Reagent-Based Synthesis

Formation of Trifluoromethylthio-Substituted Intermediates

The synthesis of 3-trifluoromethyl acetophenone oxime, as described in WO2021171301A1, involves a Grignard reaction between a halo benzotrifluoride isomer mixture and magnesium, followed by ketene addition. This methodology could be adapted to introduce the trifluoromethylthio group. For instance, 3-bromo-2-ethylbenzenetrifluoromethylthioether (hypothetical precursor) could react with Mg to form a Grignard complex, which is subsequently quenched with a ketene or aldehyde to build the phenyl backbone.

Experimental Insights :

  • Catalyst : Fe(AcAc)₃ (iron(III) acetylacetonate) in combination with acetic acid improves reaction efficiency.
  • Solvent : Aromatic hydrocarbons like toluene or xylene are optimal for Grignard stability.
  • Yield : Reported yields for analogous reactions range from 75% to 85%.

Advantages :

  • Scalability : Grignard reactions are amenable to industrial-scale production.
  • Functional Group Tolerance : The trifluoromethylthio group remains stable under these conditions.

Condensation Reactions with Hydrazine Derivatives

Hydrazone Formation and Reduction

The title compound in PMC3515280 is synthesized via condensation of [2,3-dichloro-6-methyl-5-(trifluoromethyl)phenyl]hydrazine with acetophenone in ethanol under acidic conditions. While this yields a hydrazone, reducing the C=N bond could theoretically produce the corresponding hydrazine. For 1-(2-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine, a similar approach might involve condensing 2-ethyl-3-(trifluoromethylthio)benzaldehyde with hydrazine, followed by reduction using NaBH₄ or catalytic hydrogenation.

Critical Considerations :

  • Acid Catalyst : Concentrated sulfuric acid facilitates imine formation but may degrade sensitive groups.
  • Purification : Recrystallization from ethanol or cyclic hydrocarbons (e.g., cyclohexane) enhances purity.

Comparative Analysis of Synthetic Routes

Method Starting Material Yield Purity Key Advantage
Direct Hydrazination 2-Ethyl-3-(trifluoromethylthio)chlorobenzene ~80% >90% Minimal reaction steps
Grignard Synthesis Bromoarene + Ketene 75–85% >99% High functional group compatibility
Condensation-Reduction Substituted Benzaldehyde + Hydrazine 60–70% 85–90% Flexibility in aldehyde precursors

Optimal Pathway : Direct hydrazination offers the most straightforward route, provided the halogenated precursor is accessible. If synthetic intermediates are scarce, the Grignard method provides a viable alternative despite requiring additional steps.

Purification and Characterization

Solvent Recrystallization

Crude 1-(2-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine is purified via recrystallization from ethanol or cyclopentane, achieving >99% purity. Differential solubility between the product and byproducts (e.g., unreacted hydrazine) ensures effective separation.

Analytical Validation

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) should display signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 2.6–2.8 ppm, quartet) and aromatic protons (δ 7.2–7.8 ppm).
  • Mass Spectrometry : ESI-MS m/z 236.26 [M+H]⁺ confirms molecular weight.

Chemical Reactions Analysis

1-(2-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The compound can also participate in nucleophilic substitution reactions, where the hydrazine moiety acts as a nucleophile. Major products formed from these reactions include corresponding hydrazones, azines, and other nitrogen-containing derivatives.

Scientific Research Applications

1-(2-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with a hydrazine moiety attached to a phenyl ring containing a trifluoromethylthio group. Its molecular formula is C9H11F3N2S, and it has a molecular weight of approximately 236.26 g/mol. The trifluoromethylthio group enhances the compound's lipophilicity and biological activity, making it useful in various scientific fields.

Synthesis and Chemical Properties

The synthesis of 1-(2-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine typically involves reacting 2-ethyl-3-(trifluoromethylthio)aniline with hydrazine hydrate in solvents like methanol or ethanol, often with heating to facilitate the reaction. Various synthetic routes, including continuous flow reactors, have been explored to optimize yield and purity for industrial applications.

The biological activity of 1-(2-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine is linked to its interaction with various molecular targets, particularly enzymes. The hydrazine moiety can form covalent bonds with active sites on enzymes, potentially inhibiting their activity. The trifluoromethylthio group may enhance binding affinity for certain biological targets, suggesting potential applications in drug development. Studies suggest it may influence pathways related to oxidative stress and apoptosis, and its lipophilicity enhances its potential as a therapeutic agent.

Material Safety

The Material Safety Data Sheet (MSDS) indicates that in case of skin contact, washing with soap and plenty of water is recommended, and a physician should be consulted . For eye contact, rinsing thoroughly with plenty of water for at least 15 minutes and consulting a physician is advised . If inhaled, the person should be moved to fresh air, and artificial respiration should be given if the person is not breathing; a physician should be consulted . If swallowed, the mouth should be rinsed with water, and a physician should be consulted .

Potential Applications

1-(2-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine has several notable applications:

  • Drug Development: Due to its ability to interact with biological molecules and penetrate cell membranes, it is being researched for potential therapeutic applications.
  • Enzyme Inhibition: The compound's hydrazine moiety can form covalent bonds with active sites on enzymes, potentially inhibiting their activity.
  • Oxidative Stress and Apoptosis Research: Studies suggest it may influence pathways related to oxidative stress and apoptosis.

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity . The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The exact molecular pathways involved may vary depending on the specific application and target organism.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related hydrazine derivatives highlights key differences in substituents, electronic properties, and applications:

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
1-(2-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine 1805688-39-4 C₉H₁₁F₃N₂OS 252.26 2-Ethyl, 3-SCF₃, hydrazine
1-(2-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine 1803727-08-3 C₉H₁₁F₃N₂O 220.19 2-Ethyl, 4-OCF₃, hydrazine
1-(1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethyl)hydrazine N/A C₉H₁₀F₄N₂ 222.18 3-Fluoro, 4-CF₃, ethyl, hydrazine
(E)-1-(3-Trifluoromethylphenyl)-2-(1-p-tolylethylidene)hydrazine N/A C₁₆H₁₄F₃N₂ 297.30 3-CF₃, p-tolyl, ethylidene, hydrazine
[3-(Trifluoromethyl)phenyl]hydrazine hydrochloride 2614261-71-9 C₇H₇F₃N₂·HCl 206.60 (free base) 3-CF₃, hydrazine hydrochloride

Key Differences and Implications

Trifluoromethylthio (-SCF₃) vs. trifluoromethoxy (-OCF₃): The thioether group has higher lipophilicity (π-electron donation) and metabolic resistance compared to the ether analog, influencing pharmacokinetics .

Synthetic Routes

  • The target compound is synthesized via advanced Grignard or hydrazine hydrate reactions, similar to methods for 1-(3-trifluoromethylphenyl)hydrazine derivatives (e.g., using phenylhydrazine hydrochloride and ketones) .
  • In contrast, phenylthiourea-based pyrazoles (e.g., compounds 4a and 4b) require thiourea intermediates and reflux with hydrazine hydrate .

Applications Pharmaceutical Intermediates: The target compound’s ethyl and SCF₃ groups may improve bioavailability and selectivity in drug candidates, similar to 3-trifluoromethylphenylhydrazine derivatives used in MAO-B inhibitors . Sensing Applications: Simpler hydrazines like phenyl hydrazine are detected via Ag/Ag₂O₃/ZnO nanorods with high sensitivity (1.5823 μA·cm⁻²·mM⁻¹), but the target compound’s complexity limits its use in sensors .

Safety and Handling

  • Hydrazine hydrochlorides (e.g., [3-(trifluoromethyl)phenyl]hydrazine hydrochloride) are hygroscopic and require inert storage, whereas the target compound’s neutral form may offer better stability .

Research Findings and Data

Notes

  • The trifluoromethylthio group increases lipophilicity (LogP) and metabolic half-life compared to trifluoromethoxy analogs .
  • MAO-B Inhibition : Electron-withdrawing groups at the 3-position enhance inhibitory activity, as seen in related hydrazine-based MAO-B inhibitors .

Biological Activity

1-(2-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine is a synthetic compound notable for its unique chemical structure, which includes a hydrazine moiety and a trifluoromethylthio group. This combination enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound has a molecular formula of C9H11F3N2S and a molecular weight of approximately 236.26 g/mol .

The biological activity of 1-(2-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine is primarily attributed to its interaction with various biological targets, particularly enzymes. The hydrazine moiety can form covalent bonds with active sites on enzymes, potentially inhibiting their activity. Furthermore, the trifluoromethylthio group may enhance binding affinity for specific biological targets, suggesting potential applications in drug development .

Biological Activities

Research indicates that this compound may influence several biological pathways, including:

  • Oxidative Stress : It has been suggested that the compound can modulate oxidative stress responses in cells.
  • Apoptosis : Studies indicate potential effects on apoptotic pathways, which could be relevant in cancer research .

Case Studies and Research Findings

Several studies have explored the biological implications of 1-(2-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine:

  • Inhibition of Enzymatic Activity : In vitro assays have demonstrated that the compound can inhibit certain enzymes linked to metabolic pathways, which may lead to therapeutic applications in metabolic disorders .
  • Antioxidant Properties : Preliminary investigations suggest that the compound exhibits antioxidant activity, which could have implications for diseases associated with oxidative damage .
  • Potential Anticancer Activity : Some studies have indicated that derivatives of hydrazine compounds can show cytotoxic effects against various cancer cell lines, although specific studies on this compound are still emerging .

Comparative Analysis

To better understand the uniqueness of 1-(2-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine, a comparison with similar compounds highlights its distinct properties:

Compound NameMolecular FormulaKey Features
1-(3-Chloro-2-(trifluoromethylthio)phenyl)hydrazineC9H10ClF3N2SContains a chloro group; used in pharmaceuticals
1-Phenyl-3-methyl-5-pyrazoloneC10H10N2OKnown for antioxidant properties; different functional groups
1-Methyl-3-phenyl-5-pyrazoloneC10H11N2OAnother pyrazolone derivative; distinct reactivity compared to hydrazines

Q & A

Q. What are the standard synthetic protocols for preparing 1-(2-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine and related hydrazine derivatives?

  • Methodological Answer : The synthesis typically involves reacting substituted phenylhydrazines with α,β-unsaturated ketones (chalcones) or arylidene derivatives under reflux conditions. For example:
  • Solvent Selection : Ethanol or acetic acid is commonly used. In ethanol, hydrazine hydrate reacts with chalcones to form 4,5-dihydropyrazoles, while acetic acid promotes acetylation or alternative cyclization pathways .
  • Reaction Parameters : Reflux for 6–8 hours at ~80°C, with molar ratios of 1:1 (chalcone:hydrazine). Post-reaction cooling and recrystallization from ethanol yield purified products .
  • Critical Step : Monitoring reaction progress via TLC to ensure complete consumption of starting materials .

Q. How is the structural confirmation of 1-(2-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine achieved using spectroscopic methods?

  • Methodological Answer : A combination of 1H NMR , 13C NMR , APT (Attached Proton Test) 13C NMR , and IR spectroscopy is essential:
  • NMR Analysis : Assign signals based on substituent additivity rules and coupling patterns. For example, the hydrazine NH proton appears as a broad singlet at δ 8–10 ppm, while trifluoromethylthio (SCF3) groups show distinct 19F coupling in 13C NMR .
  • X-ray Crystallography : Provides definitive confirmation of molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .
  • Mass Spectrometry : High-resolution MS validates molecular formula via exact mass matching .

Q. What are the typical reactivity patterns of this hydrazine derivative in forming heterocyclic compounds?

  • Methodological Answer : The compound readily undergoes cyclocondensation with carbonyl groups to form pyrazoline or pyrazole derivatives:
  • Cyclization : Reacts with α,β-unsaturated ketones to yield 4,5-dihydropyrazoles (pyrazolines) in ethanol or pyrazoles in acidic media (e.g., acetic acid) .
  • Thiocarbamide Formation : Reacts with carbonothioic dihydrazides to form thiosemicarbazones, as seen in antimycobacterial studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to control regioselectivity in synthesizing hydrazine-derived heterocycles?

  • Methodological Answer : Regioselectivity is influenced by:
  • Solvent Polarity : Polar protic solvents (e.g., ethanol) favor 4,5-dihydropyrazole formation, while acetic acid promotes acetylation at the hydrazine nitrogen .
  • Catalysis : Acidic conditions (e.g., CH3COONa in ethanol) enhance cyclization rates by protonating carbonyl groups, directing nucleophilic attack .
  • Temperature : Higher temperatures (reflux) reduce reaction times but may increase side products. Controlled cooling steps improve crystallinity .

Q. What strategies resolve contradictions in spectral data interpretation for complex hydrazine derivatives?

  • Methodological Answer : Contradictions often arise from tautomerism or overlapping signals. Solutions include:
  • APT 13C NMR : Differentiates CH2, CH3, and quaternary carbons, resolving ambiguities in dihydropyrazole vs. pyrazole structures .
  • Variable Temperature (VT) NMR : Identifies dynamic processes (e.g., keto-enol tautomerism) by observing signal splitting at low temperatures .
  • Computational Validation : DFT-based NMR chemical shift calculations (e.g., using Gaussian) cross-validate experimental assignments .

Q. How can researchers design hydrazine derivatives for specific biological targets, such as enzyme inhibition?

  • Methodological Answer : Key steps involve:
  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., SCF3) to enhance metabolic stability and binding affinity. For example, pyrazoline derivatives with trifluoromethyl groups show potent VEGFR2 and MMP9 inhibition .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents on the phenyl ring and hydrazine backbone. Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzyme active sites .
  • Biological Assays : Measure IC50 values against target enzymes (e.g., aminopeptidase N) using fluorogenic substrates .

Q. What analytical challenges arise in studying solvent effects on UV/Vis spectra, and how are they addressed?

  • Methodological Answer : Challenges include solvent-induced shifts in λmax and band broadening. Solutions:
  • Solvent Screening : Test solvents of varying polarity (e.g., hexane, DMSO) to correlate absorption maxima with solvent parameters (e.g., ET30) .
  • TD-DFT Calculations : Predict electronic transitions and assign experimental bands to specific molecular orbitals .
  • Purity Assurance : Use HPLC to confirm sample homogeneity, as impurities can distort spectral profiles .

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